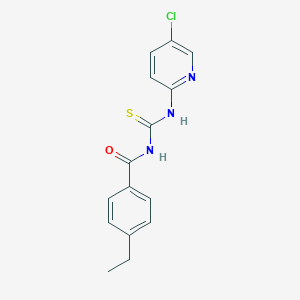![molecular formula C23H25Cl2N3O5 B250970 METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE](/img/structure/B250970.png)
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a piperazine ring, an acetyl group, and a dichlorophenoxypropanoyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where 4-chlorobenzoyl chloride reacts with piperazine under basic conditions.
Acetylation: The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride.
Attachment of the Dichlorophenoxypropanoyl Group: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenoxy)propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the acetyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzoate moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Materials Science: Its unique structure allows for exploration in the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase and receptors like GABA receptors.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to altered physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl 4-(4-acetylpiperazin-1-yl)benzoate
- Methyl 4-(4-chloropiperazin-1-yl)benzoate
Uniqueness
METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE stands out due to its combination of a dichlorophenoxypropanoyl group and an acetylated piperazine ring, which imparts unique chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C23H25Cl2N3O5 |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]benzoate |
InChI |
InChI=1S/C23H25Cl2N3O5/c1-14(33-21-7-5-17(24)13-18(21)25)22(30)26-19-12-16(23(31)32-3)4-6-20(19)28-10-8-27(9-11-28)15(2)29/h4-7,12-14H,8-11H2,1-3H3,(H,26,30) |
InChI-Schlüssel |
SHMYTOGCHWJPJU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({[(5-chloro-1-naphthoyl)amino]carbothioyl}amino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B250888.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![Ethyl 4-(4-acetyl-1-piperazinyl)-3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B250897.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250898.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)

